molecular formula C4H3ClINS B6278158 2-chloro-5-iodo-4-methyl-1,3-thiazole CAS No. 2803829-13-0

2-chloro-5-iodo-4-methyl-1,3-thiazole

Cat. No.: B6278158
CAS No.: 2803829-13-0
M. Wt: 259.5
InChI Key:
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Description

2-chloro-5-iodo-4-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-4-methyl-1,3-thiazole typically involves the reaction of 2-chloro-4-methylthiazole with iodine under specific conditions. The reaction is carried out in a suitable solvent, such as chloroform, and requires the presence of a base like sodium hydroxide to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-5-iodo-4-methyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylthiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-iodo-4-methylthiazole:

Uniqueness

2-chloro-5-iodo-4-methyl-1,3-thiazole is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts .

Properties

CAS No.

2803829-13-0

Molecular Formula

C4H3ClINS

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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